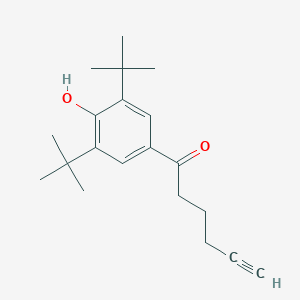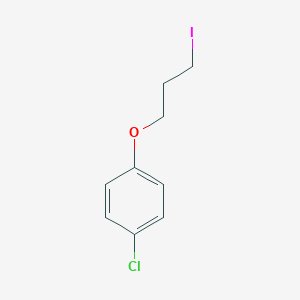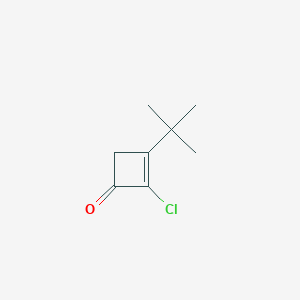
3-Tert-butyl-2-chlorocyclobut-2-en-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Tert-butyl-2-chlorocyclobut-2-en-1-one is a chemical compound that has gained attention in the scientific community for its potential applications in organic synthesis and as a starting material for the synthesis of biologically active compounds. In
Applications De Recherche Scientifique
3-Tert-butyl-2-chlorocyclobut-2-en-1-one has been extensively studied for its potential applications in organic synthesis. It can be used as a starting material for the synthesis of a variety of biologically active compounds, including natural products and pharmaceuticals. In addition, 3-Tert-butyl-2-chlorocyclobut-2-en-1-one has been used in the development of new synthetic methodologies, such as the synthesis of cyclobutene-fused heterocycles.
Mécanisme D'action
The mechanism of action of 3-Tert-butyl-2-chlorocyclobut-2-en-1-one is not fully understood, but it is believed to act as a Michael acceptor, reacting with nucleophiles such as amines and thiols to form adducts. This reactivity has been exploited in the development of new synthetic methodologies and in the synthesis of biologically active compounds.
Biochemical and Physiological Effects
There is limited information available on the biochemical and physiological effects of 3-Tert-butyl-2-chlorocyclobut-2-en-1-one. However, it has been shown to be a potent inhibitor of the enzyme acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine. This inhibition could lead to increased levels of acetylcholine in the brain, potentially leading to improved cognitive function.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 3-Tert-butyl-2-chlorocyclobut-2-en-1-one in lab experiments is its reactivity as a Michael acceptor, which allows for the formation of adducts with a variety of nucleophiles. However, one limitation is its potential toxicity, as it has been shown to be a potent inhibitor of acetylcholinesterase.
Orientations Futures
There are several future directions for research on 3-Tert-butyl-2-chlorocyclobut-2-en-1-one. One area of interest is the development of new synthetic methodologies using this compound as a starting material. Another area of interest is the synthesis of biologically active compounds using 3-Tert-butyl-2-chlorocyclobut-2-en-1-one as a key intermediate. Additionally, further studies on the biochemical and physiological effects of this compound could lead to the development of new therapeutic agents for the treatment of neurological disorders.
Méthodes De Synthèse
The synthesis of 3-Tert-butyl-2-chlorocyclobut-2-en-1-one can be achieved through a variety of methods. One of the most common methods involves the reaction of 3-tert-butylcyclobutene with chlorine gas in the presence of a Lewis acid catalyst, such as aluminum chloride. This reaction leads to the formation of 3-Tert-butyl-2-chlorocyclobut-2-en-1-one with a yield of up to 80%.
Propriétés
Numéro CAS |
112381-38-1 |
|---|---|
Nom du produit |
3-Tert-butyl-2-chlorocyclobut-2-en-1-one |
Formule moléculaire |
C8H11ClO |
Poids moléculaire |
158.62 g/mol |
Nom IUPAC |
3-tert-butyl-2-chlorocyclobut-2-en-1-one |
InChI |
InChI=1S/C8H11ClO/c1-8(2,3)5-4-6(10)7(5)9/h4H2,1-3H3 |
Clé InChI |
SMOFVWFTFPWDHC-UHFFFAOYSA-N |
SMILES |
CC(C)(C)C1=C(C(=O)C1)Cl |
SMILES canonique |
CC(C)(C)C1=C(C(=O)C1)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



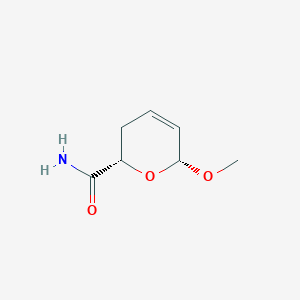
![(1S,2R,5S,6R,9R,10S,11S,14S,15R,21S)-11-Hydroxy-10-(hydroxymethyl)-2,5,6,10,14,21-hexamethyl-23-oxahexacyclo[19.2.1.02,19.05,18.06,15.09,14]tetracosa-16,18-dien-22-one](/img/structure/B37809.png)
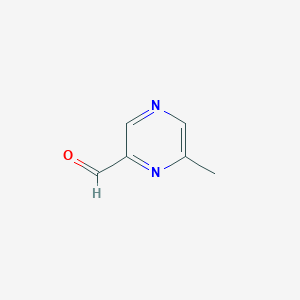
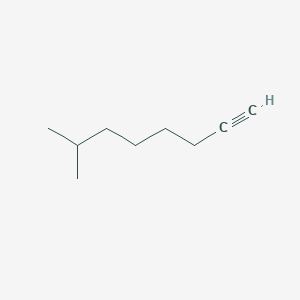
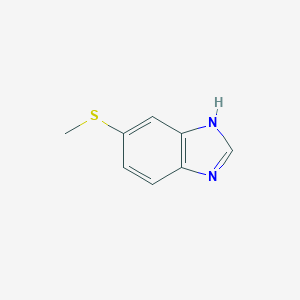
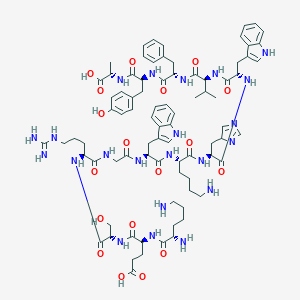
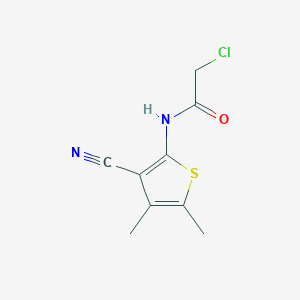
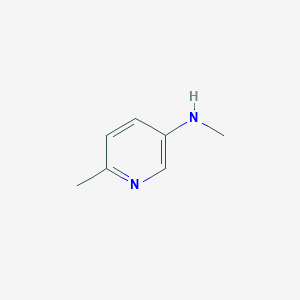
![5'-Deoxy-5'-[(3-hydrazinopropyl)methylamino]adenosine](/img/structure/B37828.png)
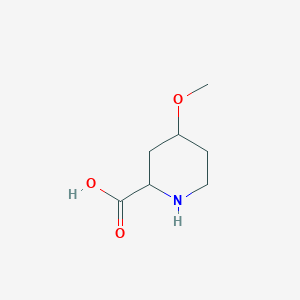
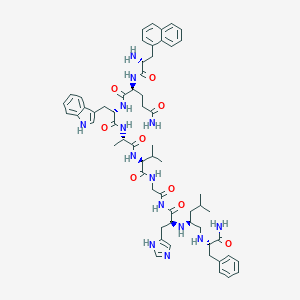
![2,8,9-Trimethyl-2,5,8,9-tetraaza-1-phosphabicyclo[3.3.3]undecane](/img/structure/B37832.png)
